5-(4-(Methoxymethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(4-(Methoxymethyl)phenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific structure of this compound includes a methoxymethyl group attached to a phenyl ring, which is further connected to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(methoxymethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methoxymethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens (e.g., bromine) or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
5-(4-(Methoxymethyl)phenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(4-(Methoxymethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine: Similar structure but with a methyl group instead of a methoxymethyl group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromine atom instead of a methoxymethyl group.
Uniqueness
5-(4-(Methoxymethyl)phenyl)thiazol-2-amine is unique due to the presence of the methoxymethyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-[4-(methoxymethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-14-7-8-2-4-9(5-3-8)10-6-13-11(12)15-10/h2-6H,7H2,1H3,(H2,12,13) |
InChI Key |
RVQIMRVASHBGET-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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